

GBR 12935: A Technical Guide to its Applications in Neuroscience Research

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Compound of Interest						
Compound Name:	GBR 12935					
Cat. No.:	B1674642	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12935 is a potent and selective dopamine reuptake inhibitor, belonging to the piperazine class of compounds.[1] Its high affinity and specificity for the dopamine transporter (DAT) have made it an invaluable tool in neuroscience research for elucidating the role of dopaminergic systems in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the core applications of **GBR 12935**, including detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Mechanism of Action

GBR 12935 exerts its effects by binding to the dopamine transporter, a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] By inhibiting this process, **GBR 12935** increases the extracellular concentration and prolongs the action of dopamine.[5] Studies have shown that **GBR 12935** binds competitively to the dopamine binding site on the transporter protein, thereby blocking the carrier-mediated uptake of dopamine.[6]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the quantitative data for **GBR 12935**'s interaction with the dopamine transporter and its selectivity over other monoamine transporters.



Parameter	Species	Tissue/Cell Line	Value	Reference
Kd	Human	Caudate Nucleus	2.34 ± 0.18 nM	[7]
Human	Striatum	3.2 nM	[8]	
Rat	Striatal Membranes	5.5 nM	[9]	_
COS-7 Cells	1.08 nM	[5]		_
Bmax	Human	Caudate Nucleus	1.36 ± 0.18 pmol/mg protein	[7]
Rat	Striatal Membranes	760 pmol/mg tissue	[9]	
IC50	Human	HEK293 (hNET)	0.165 μΜ	[5]
Rat	Synaptic Vesicles	34-45 nM	[10]	
Rat	Neuronal Uptake	1-6 nM	[10]	
Ki	Human	Putamen (High Affinity)	54 nM	[11]
Human	Putamen (Low Affinity)	4.5 μΜ	[11]	
Rat	DAT	~1 nM	[6]	

Table 1: Binding Affinity and Potency of GBR 12935 for the Dopamine Transporter.

Transporter	Species	Parameter	Value	Reference
Dopamine (DAT)	Rat	Ki	~1 nM	[6]
Norepinephrine (NET)	Human	IC50	165 nM	[5]
Serotonin (SERT)	Rat	pIC50	6.54 (289 nM)	[12]



Table 2: Selectivity of **GBR 12935** for Monoamine Transporters.

Experimental Protocols

Detailed methodologies for key experiments utilizing **GBR 12935** are provided below.

[3H]GBR 12935 Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of **GBR 12935** to the dopamine transporter in brain tissue.

- 1. Tissue Preparation:
- Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and centrifugation.
- Resuspend the final pellet in assay buffer.
- 2. Binding Assay:
- In a multi-well plate, combine the membrane preparation, [3H]GBR 12935 (at various concentrations for saturation binding, or a single concentration for competition assays), and either buffer (for total binding) or a high concentration of a competing ligand like unlabeled GBR 12935 or mazindol (for non-specific binding).
- For competition assays, add varying concentrations of the test compound.
- Incubate the plate at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.
- 3. Separation and Detection:



- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioactivity.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- 4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For saturation binding, plot specific binding against the concentration of [3H]GBR 12935 and analyze using non-linear regression to determine Kd and Bmax.
- For competition assays, plot the percentage of specific binding against the log concentration
 of the competitor and analyze using a sigmoidal dose-response model to determine the
 IC50, which can be converted to a Ki value.



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Workflow for a [3H]GBR 12935 Radioligand Binding Assay.

In Vivo Microdialysis

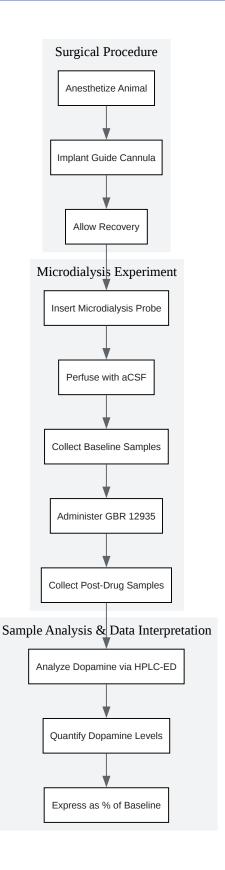
This technique measures the extracellular levels of dopamine in specific brain regions of awake, freely moving animals following the administration of **GBR 12935**.

- 1. Probe Implantation:
- Anesthetize the animal (e.g., rat or mouse).

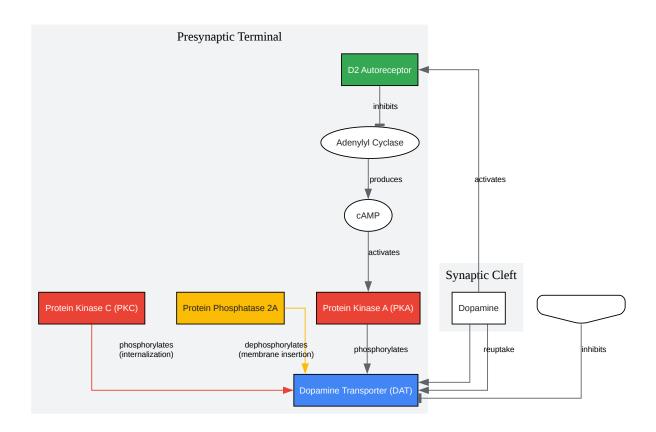


- Secure the animal in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
- Secure the cannula to the skull with dental cement.
- Allow the animal to recover from surgery.
- 2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe into the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Administer GBR 12935 (e.g., via intraperitoneal injection or through the dialysis probe reverse dialysis).
- Continue collecting dialysate samples to measure the effect of the drug on extracellular dopamine levels.
- 3. Sample Analysis:
- Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Quantify the dopamine concentration in each sample.
- 4. Data Analysis:
- Express the dopamine concentrations as a percentage of the baseline levels.
- Plot the percentage change in dopamine concentration over time.









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